BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for In Vivo
Formulation of GSK805

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: GSK805
Cat. No.: B15606167
Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK805 is a potent and selective inverse agonist of the retinoic acid receptor-related orphan
receptor gamma t (RORyt). RORVyt is a key transcription factor that drives the differentiation of
T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various
autoimmune and inflammatory diseases. By inhibiting RORyt, GSK805 effectively suppresses
the Th17 pathway, reducing the production of pro-inflammatory cytokines such as IL-17A.
These characteristics make GSK805 a valuable tool for in vivo research in models of
autoimmune disorders. This document provides detailed application notes and protocols for the
formulation and in vivo use of GSK805.

Physicochemical Properties and Formulation
Strategy

GSK805 is a poorly water-soluble compound, necessitating a specific formulation strategy to
ensure its bioavailability for in vivo experiments, particularly for oral administration. The
lipophilic nature of the compound suggests the use of a vehicle containing a non-polar solvent.
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A common and effective approach for such compounds is to first dissolve them in a small

amount of a strong organic solvent, like dimethyl sulfoxide (DMSO), and then dilute this

solution in a carrier oil suitable for animal administration, such as corn oil. This method ensures

the compound remains in solution for administration and facilitates its absorption in the

gastrointestinal tract.

For oral gavage administration in mice, a widely used and effective vehicle for GSK805 is a

mixture of DMSO and corn oil[1]. Another reported formulation that achieves a higher solubility
of at least 2.5 mg/mL is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45%
saline[2]. The choice of formulation may depend on the required dose and the specific

experimental model.

Quantitative Data Summary

Parameter

Value

Reference

Mechanism of Action

RORyt Inverse Agonist

[3]

Primary Target

Retinoic Acid Receptor-
Related Orphan Receptor
gamma t (RORyt)

[4]

Biological Effect

Inhibition of Th17 cell
differentiation and IL-17

production

[4]115]

In Vivo Dosage (mice)

10 mg/kg/day

[1]

Route of Administration

Oral Gavage

[1]

Reported Formulation 1

Dissolved in DMSO and

administered in corn oil

[1]

Reported Formulation 2

10% DMSO, 40% PEG300,
5% Tween-80, 45% Saline
(Solubility = 2.5 mg/mL)

[2]

Signaling Pathway
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GSK805 acts as an inverse agonist of RORyt, a master regulator of Th17 cell differentiation. In
the nucleus, RORyt binds to specific DNA sequences known as ROR response elements
(RORES) in the promoter regions of target genes, including those encoding for the pro-
inflammatory cytokines IL-17A and IL-17F. The binding of RORyt recruits co-activators, leading
to histone modifications and transcriptional activation of these genes. GSK805 binds to the
ligand-binding domain of RORyt, inducing a conformational change that promotes the
recruitment of co-repressors instead of co-activators. This leads to the inhibition of histone
acetylation and methylation at the promoter regions of RORyt target genes, ultimately
repressing their transcription and suppressing the Th17 inflammatory response[4].
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RORyt Signaling Pathway and Inhibition by GSK805
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Experimental Workflow: GSK805 in a Murine Colitis Model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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